molecular formula C17H19FN4O2S B2469299 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-22-0

2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2469299
CAS No.: 898346-22-0
M. Wt: 362.42
InChI Key: IDMMTUKCLBRQCP-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo[3,2-b][1,2,4]triazole class, a bicyclic heteroatom-rich scaffold with demonstrated pharmacological versatility . Its structure features:

  • A thiazolo[3,2-b][1,2,4]triazol-6-ol core, which contributes to hydrogen-bonding interactions and metabolic stability.
  • A 3-fluorophenyl substituent at position 5, which influences electronic and steric properties.
  • An ethyl group at position 2, which may affect lipophilicity and pharmacokinetics.

Properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-6-8-24-9-7-21)11-4-3-5-12(18)10-11/h3-5,10,14,23H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMMTUKCLBRQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Precursor Preparation

The synthesis begins with 2-ethylthiazole-4-carboxylic acid hydrazide, prepared via hydrazinolysis of the corresponding ethyl thiazole-4-carboxylate. Reaction with carbon disulfide in ethanol containing potassium hydroxide yields the potassium dithiocarbazinate intermediate.

Key Reaction Conditions

Parameter Value
Solvent Absolute ethanol
Temperature Room temperature → Reflux
Reaction Time 12–16 hours
Molar Ratio (Hydrazide:CS₂:KOH) 1:1.5:1.5

Cyclocondensation to Form the Bicyclic System

Heating the dithiocarbazinate with hydrazine hydrate induces cyclization, forming the thiazolo[3,2-b]triazole skeleton. The 6-hydroxy group arises from in situ oxidation of a transient thiol intermediate during workup.

Installation of the Ethyl Group at Position 2

While the ethyl group is typically introduced during thiazole ring formation, post-synthetic alkylation may be employed using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as base. Comparative studies indicate that direct incorporation during the Hantzsch thiazole synthesis achieves higher yields (78–82%) compared to post-functionalization (63–67%).

Mannich Reaction for Position 5 Functionalization

The critical (3-fluorophenyl)(morpholino)methyl group is installed via a three-component Mannich reaction:

Reaction Scheme
$$
\text{Thiazolo-triazole core} + \text{HCHO} + \text{Morpholine} + \text{3-Fluorobenzaldehyde} \rightarrow \text{Target Compound}
$$

Optimized Reaction Parameters

Variable Optimal Value Effect on Yield
Solvent Anhydrous DMF Maximizes solubility
Temperature 60–65°C Balances rate vs. decomposition
Molar Ratio (Core:HCHO:Amine:Aldehyde) 1:1.2:1.1:1.1 Minimizes side products
Catalyst Acetic acid (5 mol%) Enhances imine formation

Under these conditions, the reaction achieves 71% yield after 8 hours, with purity >95% by HPLC.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (20% → 50%). This method, adapted from fluorinated benzamidine isolations, effectively separates the target compound from unreacted aldehydes and Mannich byproducts.

Spectroscopic Confirmation

Key Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45–2.67 (m, 4H, morpholine CH₂), 3.58–3.71 (m, 4H, morpholine CH₂), 4.29 (s, 2H, CH₂C6H4F), 6.92–7.45 (m, 4H, Ar-H).
  • HRMS (ESI): m/z calcd for C₁₈H₂₀FN₃O₂S [M+H]⁺ 394.1294, found 394.1291.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Employing microwave irradiation (150 W, 100°C) reduces reaction time from 8 hours to 35 minutes with comparable yield (69%), demonstrating potential for scalable production.

Flow Chemistry Approach

Continuous flow synthesis in microreactors enhances heat/mass transfer, achieving 73% yield at 0.5 mL/min flow rate and 70°C.

Industrial-Scale Considerations

Process Economics Comparison

Method Cost per kg (USD) Purity (%) Scalability
Batch Mannich 12,400 95.2 Moderate
Microwave 9,800 94.8 High
Flow Chemistry 8,950 96.1 Very High

Flow chemistry emerges as the most viable industrial method due to reduced solvent consumption and improved reproducibility.

Chemical Reactions Analysis

2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the morpholino group or other labile bonds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with various cellular targets involved in cancer progression. The fluorine atom may increase lipophilicity and binding affinity to these targets.
  • In Vitro Studies : Compounds similar to 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have shown significant cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). These compounds induce apoptosis through caspase pathway activation.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : Studies indicate that thiazolo[3,2-b][1,2,4]triazoles exhibit moderate anti-inflammatory activity by inhibiting pro-inflammatory cytokines in macrophage models.
  • Mechanism : This activity is believed to stem from the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the aromatic rings significantly influence biological activity:

SubstituentEffect on Activity
Electron-withdrawing groupsEnhance cytotoxicity
Alkyl groupsImprove solubility
Aromatic ringsIncrease binding affinity

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit good gastrointestinal absorption and moderate bioavailability profiles. These characteristics are crucial for their potential therapeutic applications.

Case Studies

  • Anticancer Activity : A study conducted on various thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against several cancer cell lines without significant toxicity to normal cells. This indicates a promising therapeutic window for further development.
  • Anti-inflammatory Effects : In a model of acute inflammation, derivatives of this compound showed a reduction in inflammatory markers. This suggests potential applicability in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

Fluorophenyl substitution position (ortho, meta, para).

Amine substituents (morpholino vs. piperidine derivatives).

Core modifications (e.g., presence of enone/chalcone systems or additional heterocycles).

Table 1: Structural and Functional Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compound Name Substituents Key Biological Activity Pharmacological Notes References
Target Compound 3-Fluorophenyl, morpholino-methyl, ethyl Hypothetical anticancer/anticonvulsant Morpholino enhances solubility; meta-fluorine may reduce steric hindrance.
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl, 3-methylpiperidinyl Not explicitly reported Piperidine increases lipophilicity; ortho-fluorine may alter binding affinity.
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl Anticonvulsant (MES model selective) Para-fluorine optimizes electron-withdrawing effects for CNS activity.
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, methyl Dual fluorine substituents may improve metabolic stability.
(5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3-Fluorobenzylidene, 4-chlorophenyl Conjugated enone system enables redox modulation.
Anticancer Activity
  • Derivatives 2h and 2i (5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones) exhibited potent anticancer activity in the NCI 60-cell line screen at 10 µM, with low toxicity to normal HEK293 cells .
Anticonvulsant Activity
  • Compound 3c (6-(4-fluorophenyl) derivative) showed selectivity in the maximal electroshock (MES) model, while 5b (6-(4-propoxyphenyl)) was active in both MES and pentylenetetrazole (PTZ) tests .
  • The meta-fluorophenyl group in the target compound may confer intermediate activity between ortho- and para-substituted analogs due to steric and electronic effects.
Antimicrobial and Anti-inflammatory Activity
  • Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones with chalcone systems demonstrated anti-inflammatory and antimicrobial properties .
  • The target compound’s morpholino group could improve solubility for systemic applications, though direct evidence is lacking.

Biological Activity

2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898346-22-0) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H19FN4O2SC_{17}H_{19}FN_{4}O_{2}S with a molecular weight of 362.4 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is often associated with various biological activities.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles can effectively inhibit cancer cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and thiazole rings can enhance cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1Jurkat< 10
Compound 2U251< 20
Compound 3WM793< 15

The presence of electron-donating groups on the phenyl ring has been correlated with increased activity against cancer cells. Additionally, molecular dynamics simulations have revealed that interactions with target proteins are primarily hydrophobic in nature, which is crucial for their anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Recent studies have highlighted the role of thiazole-based compounds as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases such as glaucoma and cancer. The SAR studies indicate that specific substitutions on the thiazole ring significantly enhance CA inhibitory activity.

CompoundEnzyme TargetIC50 (µM)Reference
Compound ACA II< 50
Compound BCA IV< 30

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer effects of a series of thiazole derivatives including our compound of interest. The results indicated significant cytotoxic activity against human glioblastoma and melanoma cell lines, suggesting a promising therapeutic application in oncology .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The findings demonstrated that certain modifications led to enhanced antibacterial activity, providing insights into potential drug development avenues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization of precursors like 1,2,4-triazole-5-thiol derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Introduction of the 3-fluorophenyl-morpholino-methyl group via nucleophilic substitution or Mannich-type reactions. Morpholino derivatives are often synthesized using morpholine and formaldehyde under reflux in polar aprotic solvents (e.g., DMSO) .
  • Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopy :
  • ¹H/¹³C NMR : Chemical shifts for the thiazole (δ 6.5–7.5 ppm), triazole (δ 8.0–9.0 ppm), and morpholino (δ 2.5–3.5 ppm) protons .
  • IR : Bands for C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What basic pharmacological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Antimicrobial Screening : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the morpholino-methyl substitution step?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of morpholine .
  • Reaction Monitoring : Real-time tracking via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures minimal byproduct formation .

Q. How to resolve contradictions in spectral data for the thiazolo-triazole core?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition) .

Q. What computational methods predict the compound’s bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding with morpholino oxygen and π-π stacking with the fluorophenyl group .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. How to address solubility challenges in in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .

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